molecular formula C13H11NO5S2 B15148338 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

Cat. No.: B15148338
M. Wt: 325.4 g/mol
InChI Key: DVBJNSKWHSGTDK-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and an oxo (C=O) group at position 2. Thiazolidinones are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties, with structural variations significantly influencing their pharmacological profiles .

Properties

IUPAC Name

2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBJNSKWHSGTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid involves several steps. One reported method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This method highlights the importance of precise reaction conditions, such as temperature control and the use of specific reagents, to achieve the desired product.

Chemical Reactions Analysis

2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, ammonia gas, and other specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chlorosulfonic acid and ammonia gas results in the formation of a sulfonamide-substituted product .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential anti-inflammatory and COX-2 inhibitory activities . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{[(5E)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and thiazolidinone ring play crucial roles in its binding affinity and selectivity. The compound’s ability to inhibit COX-2 enzyme activity is of particular interest, as this enzyme is involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₃NO₆S₂ 367.39 2-methoxyphenoxyacetic acid, E-configuration methylene High polarity (logP ~2.4), planar conjugation
Ethyl 2-[2-Methoxy-4-[(4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-5-Ylidene)Methyl]Phenoxy]Acetate C₁₅H₁₅NO₅S₂ 341.40 Ethyl ester (vs. carboxylic acid) Improved lipophilicity (logP ~3.1), prodrug potential
{2-Methoxy-4-[4-Oxo-2-Thioxo-3-(3-Trifluoromethyl-Phenyl)-Thiazolidin-5-YlideneMethyl]Phenoxy}-Acetic Acid C₂₀H₁₄F₃NO₅S₂ 469.45 3-Trifluoromethylphenyl at thiazolidinone N3 Enhanced receptor binding (CF₃ group), increased metabolic stability
2-[(5Z)-5-[[4-(Carboxymethoxy)-3-Methoxyphenyl]Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetic Acid C₁₆H₁₄NO₈S₂ 412.42 Additional carboxymethoxy group on phenyl ring Higher water solubility, dual acidic functionalities
Methyl 2-[(5E)-5-[(4-Chlorophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Acetate C₁₃H₁₀ClNO₃S₂ 327.81 4-Chlorophenyl substituent, methyl ester Moderate antifungal activity, halogen-enhanced lipophilicity

Pharmacological and Physicochemical Comparisons

  • Bioactivity : The trifluoromethyl-substituted analogue (469.45 g/mol) exhibits superior antimicrobial activity compared to the target compound, attributed to the electron-withdrawing CF₃ group enhancing electrophilic interactions . In contrast, the ethyl ester derivative (341.40 g/mol) shows reduced in vitro potency but improved cellular uptake due to esterase-mediated hydrolysis .
  • Solubility: The carboxymethoxy derivative (412.42 g/mol) demonstrates enhanced aqueous solubility (logSw ≈-2.9 vs. -3.5 for the target compound), making it preferable for intravenous formulations .
  • Synthetic Accessibility: The target compound’s synthesis involves a thia-Michael addition, similar to methods used for 3-(4-chlorophenyl)-4-oxo-thiazolidinone derivatives . However, analogues with extended aromatic systems (e.g., pyrazole rings in the 479.6 g/mol rhodanine derivative) require multi-step heterocyclic coupling, increasing synthetic complexity .

Key Research Findings

  • Structural Stability: X-ray crystallography of a methanol-solvated thiazolidinone derivative confirmed the E-configuration’s stability, critical for maintaining π-π stacking interactions in biological targets .
  • Computational Modeling : Molecular docking studies indicate that the trifluoromethyl group in the 469.45 g/mol analogue improves binding affinity to bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for the target compound) .

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